- Method for inducing environmental stress tolerance in plants, World Intellectual Property Organization, , ,
Cas no 943-80-6 (p-Amino-L-phenylalanine)

p-Amino-L-phenylalanine 化学的及び物理的性質
名前と識別子
-
- 4-Amino-L-phenylalanine
- H-Phe(4-NH2)-OH
- 4-Aminophenylalanine
- 4-Amino-Phe-OH
- H-p-Amino-Phe-OH · HCl
- L-4-aminophe
- L-4-Aminophenylalanine
- p-Amino-L-phenylalanine
- 4-Amino-phenylalanine
- Acetoacetanilide
- Alanine,3-(p-aminophenyl)-, L- (8CI)
- Aminophenylalanine
- L-(+)-p-Aminophenylalanine
- H-p-Amino-Phe-OH HCl
- AC-13622
- p-Amino-L-phenylalanine hydrochloride (Salt/Mix)
- Phenylalanine, 4-amino-
- CHEBI:29737
- AC-5868
- J-300372
- HY-W016480
- Q27110251
- F16190
- AM82697
- CHEMBL231389
- A844939
- 943-80-6
- para-Aminophenylalanine
- MFCD00069927
- AKOS006238125
- (2S)-3-(4-aminophenyl)-2-azanyl-propanoic acid
- PD158334
- L-Phenylalanine, 4-amino-
- (2S)-2-amino-3-(4-aminophenyl)propanoic acid
- AKOS015855687
- para-Amino-phe
- GS-6191
- DTXSID90178828
- Q-101630
- L-4-amino phenylalanine
- UNII-1567B560CH
- L-4-NH2-Phe-OH
- M01306
- 2410-24-4
- p-Aminophenylalanine
- 1567B560CH
- EN300-118972
- SCHEMBL43852
- CS-W017196
- (S)-2-Amino-3-(4-aminophenyl)propionic acid
- 4-Aminophenylalanine #
- (S)-2-amino-3-(4-aminophenyl)propanoic acid
- 4-Amino-L-phenylalanine (ACI)
- L
- Alanine, 3-(p-aminophenyl)-, L- (8CI)
- 4-Amino-L-phenylalanine hydrate
- A2651
-
- MDL: MFCD00069927
- インチ: 1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1
- InChIKey: CMUHFUGDYMFHEI-QMMMGPOBSA-N
- ほほえんだ: OC([C@H](CC1C=CC(=CC=1)N)N)=O
計算された属性
- せいみつぶんしりょう: 180.09000
- どういたいしつりょう: 180.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 89.3Ų
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 白色針状結晶
- すいようせい: Soluble in water.
- PSA: 89.34000
- LogP: 1.50470
- ようかいせい: 水に微溶解する。
- かんど: Air Sensitive
p-Amino-L-phenylalanine セキュリティ情報
- WGKドイツ:3
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26-S36
-
危険物標識:
- リスク用語:R36/37/38
- 危険レベル:IRRITANT
p-Amino-L-phenylalanine 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
p-Amino-L-phenylalanine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A20411-250mg |
4-Amino-L-phenylalanine |
943-80-6 | 95% | 250mg |
¥24.0 | 2023-09-09 | |
AAPPTec | UHF124-5g |
H-Phe(4-NH2)-OH |
943-80-6 | 5g |
$75.00 | 2024-07-19 | ||
Fluorochem | M01306-5g |
4-Amino-L-phenylalanine |
943-80-6 | 95% | 5g |
£60.00 | 2022-02-28 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003027-25g |
p-Amino-L-phenylalanine |
943-80-6 | 98% | 25g |
¥1212 | 2024-07-19 | |
ChemScence | CS-W017196-25g |
4-Amino-L-phenylalanine |
943-80-6 | ≥98.0% | 25g |
$171.0 | 2022-04-26 | |
Chemenu | CM220294-25g |
(S)-2-Amino-3-(4-aminophenyl)propanoic acid |
943-80-6 | 95% | 25g |
$196 | 2021-06-09 | |
eNovation Chemicals LLC | D641538-25g |
4-Amino-L-phenylalanine |
943-80-6 | 97% | 25g |
$760 | 2024-06-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A20410-25g |
4-Amino-L-phenylalanine |
943-80-6 | 98% | 25g |
¥1218.0 | 2021-09-10 | |
abcr | AB165787-100 g |
L-4-Aminophenylalanine, 98% (H-L-Phe(4-NH2)-OH); . |
943-80-6 | 98% | 100g |
€1406.00 | 2023-05-08 | |
abcr | AB165787-5 g |
L-4-Aminophenylalanine, 98% (H-L-Phe(4-NH2)-OH); . |
943-80-6 | 98% | 5g |
€161.00 | 2023-05-08 |
p-Amino-L-phenylalanine 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
- Preparation of conjugate containing cyclic peptide and method for producing same, World Intellectual Property Organization, , ,
ごうせいかいろ 5
ごうせいかいろ 6
- Synthesis, characterization and inhibitory activities of (4-N3[3,5-3H]Phe10)PKI(6-22)amide and its precursors: photoaffinity labeling peptides for the active site of cyclic AMP-dependent protein kinaseInternational Journal of Peptide & Protein Research, 1989, 33(6), 439-45,
p-Amino-L-phenylalanine Raw materials
- 1,4-Phenylene diisocyanate
- (2S)-2-amino-3-(4-nitrophenyl)propanoic acid
- p-Amino-L-phenylalanine
- D(+)-Glucose
- (S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
p-Amino-L-phenylalanine Preparation Products
p-Amino-L-phenylalanine 関連文献
-
Tatsuo Kaneko,Mohammad Asif Ali,Ilya Captain,Pesach Perlin,Timothy J. Deming Polym. Chem. 2018 9 3466
-
Nicola Menegazzo,Qiongjing Zou,Karl S. Booksh New J. Chem. 2012 36 963
-
Yujie Wu,Runze Wu,Dhanaraju Mandalapu,Xinjian Ji,Tuo Chen,Wei Ding,Qi Zhang Org. Biomol. Chem. 2019 17 1809
-
Matthew T. Warren,Iain Galpin,Muhammad Hasan,Steven A. Hindmarsh,John D. Padrnos,Charlotte Edwards-Gayle,Robert T. Mathers,Dave J. Adams,Gabriele C. Sosso,Matthew I. Gibson Chem. Commun. 2022 58 7658
-
M. J. Umerani,H. Yang,P. Pratakshya,J. S. Nowick,A. A. Gorodetsky RSC Adv. 2021 11 14132
-
Samuel C. Reddington,Amy J. Baldwin,Rebecca Thompson,Andrea Brancale,Eric M. Tippmann,D. Dafydd Jones Chem. Sci. 2015 6 1159
-
7. Formation of an aminoacyl-S-enzyme intermediate is a key step in the biosynthesis of chloramphenicolMichelle Pacholec,Jason K. Sello,Christopher T. Walsh,Michael G. Thomas Org. Biomol. Chem. 2007 5 1692
-
Lise Schoonen,Jan C. M. van Hest Nanoscale 2014 6 7124
-
Ronald Parry,Shirley Nishino,Jim Spain Nat. Prod. Rep. 2011 28 152
-
Avia Leader,Daniel Mandler,Meital Reches Phys. Chem. Chem. Phys. 2018 20 29811
p-Amino-L-phenylalanineに関する追加情報
Exploring p-Amino-L-phenylalanine: A Comprehensive Overview
p-Amino-L-phenylalanine, identified by the CAS number 943-80-6, is a significant compound in the field of amino acid derivatives. It is a modified version of L-phenylalanine, one of the essential amino acids, with an additional amino group attached to the para position of the benzene ring. This structural modification imparts unique properties to the compound, making it a subject of interest in various scientific and industrial applications.
The synthesis of p-Amino-L-phenylalanine involves advanced chemical techniques, often leveraging stereochemistry to ensure the correct configuration of the amino acid. Recent advancements in asymmetric synthesis have enabled researchers to produce this compound with high enantiomeric excess, which is crucial for its application in chiral environments such as pharmaceuticals and biotechnology. The compound's structure has been extensively studied using techniques like X-ray crystallography and NMR spectroscopy, providing insights into its spatial arrangement and potential interactions with biological systems.
In terms of biological activity, p-Amino-L-phenylalanine has shown promising results in preclinical studies. Researchers have explored its role as a potential precursor for bioactive molecules, including peptides and proteins. Its ability to incorporate into peptide chains without disrupting their secondary structure makes it a valuable tool in peptide synthesis. Moreover, studies have indicated that this compound may exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.
The application of p-Amino-L-phenylalanine extends beyond basic research into industrial settings. In the food industry, it has been considered as a flavor enhancer due to its ability to modulate taste perception. Additionally, its use in cosmetics has been explored for its potential to improve skin elasticity and reduce signs of aging. These diverse applications highlight the versatility of this compound and its significance in multiple sectors.
Recent breakthroughs in computational chemistry have further enhanced our understanding of p-Amino-L-phenylalanine. Molecular docking studies have revealed potential binding sites on various enzymes, suggesting its role as a lead compound in drug discovery. Furthermore, machine learning algorithms have been employed to predict its pharmacokinetic properties, aiding in the design of more efficient drug delivery systems.
In conclusion, p-Amino-L-phenylalanine (CAS No. 943-80-6) stands out as a versatile and intriguing compound with a wide range of applications. Its unique structure, coupled with advancements in synthetic and computational techniques, positions it as a key player in future research and development across various industries.
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